molecular formula C24H31N3O3 B243935 N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxy-3-methylbenzamide

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxy-3-methylbenzamide

カタログ番号 B243935
分子量: 409.5 g/mol
InChIキー: NDMNONSSHQJFDO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxy-3-methylbenzamide, commonly known as DMXB-A, is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists, which have been shown to have various effects on the central and peripheral nervous systems.

作用機序

DMXB-A acts as a selective agonist of the α7 N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxy-3-methylbenzamide subtype, which is widely distributed in the central and peripheral nervous systems. Activation of this receptor subtype has been shown to have various effects on neurotransmitter release, neuronal excitability, and synaptic plasticity, among others.
Biochemical and Physiological Effects
DMXB-A has been shown to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. It has also been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of microglia and astrocytes. In addition, DMXB-A has been shown to have analgesic effects, as well as to improve cognitive function and memory.

実験室実験の利点と制限

One advantage of DMXB-A for lab experiments is its high selectivity for the α7 N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxy-3-methylbenzamide subtype, which allows for more specific and targeted investigations. However, one limitation is its relatively low potency, which may require higher concentrations for certain experiments.

将来の方向性

There are several future directions for research on DMXB-A. One area of interest is its potential use as a therapeutic agent for neurological and psychiatric disorders. Another area of interest is its potential use as a research tool for investigating the role of the α7 N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxy-3-methylbenzamide subtype in various physiological and pathological processes. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of DMXB-A and to identify potential side effects and safety concerns.

合成法

The synthesis of DMXB-A involves a series of chemical reactions that start with the condensation of 4-(2,2-dimethylpropanoyl)piperazine with 4-nitrophenylboronic acid. The resulting product is then reduced to the corresponding amine, which is further reacted with 2-methoxy-3-methylbenzoic acid to yield DMXB-A.

科学的研究の応用

DMXB-A has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects, as well as anti-inflammatory and analgesic properties. DMXB-A has also been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and addiction.

特性

分子式

C24H31N3O3

分子量

409.5 g/mol

IUPAC名

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C24H31N3O3/c1-17-7-6-8-20(21(17)30-5)22(28)25-18-9-11-19(12-10-18)26-13-15-27(16-14-26)23(29)24(2,3)4/h6-12H,13-16H2,1-5H3,(H,25,28)

InChIキー

NDMNONSSHQJFDO-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C

正規SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。